molecular formula C21H18N4O4S B2794628 N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-57-1

N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2794628
CAS No.: 1021055-57-1
M. Wt: 422.46
InChI Key: YVROWAUGDDEEHO-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety , which is a type of oxygen-containing heterocycle. It also contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . The compound has an amide functional group, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical planar structure of the pyridazine ring and the aromaticity of the 2,3-dihydrobenzo[b][1,4]dioxin ring . The amide group would likely form a planar structure due to the resonance between the nitrogen’s lone pair and the carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Typically, compounds with amide groups have higher boiling points due to the ability to form hydrogen bonds .

Scientific Research Applications

Reactions and Synthetic Applications

Compounds with similar structural motifs have been studied for their reactions and synthetic applications. For example, reactions of N-acylglycines with heteroarylhydrazines have been investigated, leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides. Such reactions are pivotal in heterocyclic synthesis, providing pathways to synthesize a variety of heterocyclic compounds with potential biological activities (Music & Verček, 2005).

Antimalarial and Antiviral Research

In the realm of antimalarial and antiviral research, certain sulfonamide derivatives have been explored. For instance, reactivity investigation of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles has led to the synthesis of compounds with in vitro antimalarial activity. These studies are crucial in the search for new treatments for infectious diseases (Fahim & Ismael, 2021).

Antiproliferative Activity

Research into the antiproliferative activities of compounds with similar structural features has also been conducted. For example, a small library of triazolopyridazine derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides has been prepared, showing inhibition of endothelial and tumor cell proliferation (Ilić et al., 2011).

Supramolecular Chemistry

The study of supramolecular structures involving hydrogen bonds and weak intermolecular interactions is another area where compounds with benzodioxin and related motifs have been applied. Such research contributes to the understanding of molecular assembly and the design of new materials (Wang et al., 2014).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its properties or activity .

Mechanism of Action

Properties

IUPAC Name

N-[6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-19(22-15-6-7-16-17(12-15)29-11-10-28-16)13-30-20-9-8-18(24-25-20)23-21(27)14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVROWAUGDDEEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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